2-butyl-1,6-dihydro-N,N,4-trimethyl-6-oxo-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-5-Pyrimidineethanethioamide
Description
Properties
CAS No. |
1361024-52-3 |
|---|---|
Molecular Formula |
C46H45N7OS |
Molecular Weight |
744.0 g/mol |
IUPAC Name |
2-[2-butyl-4-methyl-6-oxo-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide |
InChI |
InChI=1S/C46H45N7OS/c1-5-6-26-42-47-33(2)41(31-43(55)51(3)4)45(54)52(42)32-34-27-29-35(30-28-34)39-24-16-17-25-40(39)44-48-49-50-53(44)46(36-18-10-7-11-19-36,37-20-12-8-13-21-37)38-22-14-9-15-23-38/h7-25,27-30H,5-6,26,31-32H2,1-4H3 |
InChI Key |
PKQUAXXEVVAWCX-UHFFFAOYSA-N |
Appearance |
White to pale yellow powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
2-butyl-1,6-dihydro-N,N,4-trimethyl-6-oxo-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-5-Pyrimidineethanethioamide |
Origin of Product |
United States |
Preparation Methods
Origin in the Fimasartan Production Process
Impurity 2 is generated during the synthesis of the intermediate FMST-1, which involves the reaction of 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-yl)-N,N-dimethylacetamide (SM1) and 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-triphenyl-1H-tetrazole (SM2) under lithium hydride catalysis. Incomplete reaction or side reactions at this stage lead to the formation of Impurity 2 through dehydration and tautomerization.
Key Reaction Conditions:
Isolation and Purification
Impurity 2 is isolated from the reaction mixture using chromatographic techniques:
-
Crude Extraction : The reaction mixture is concentrated under reduced pressure, and the residue is dissolved in ethyl acetate.
-
Column Chromatography : Silica gel chromatography with a mobile phase of methanol:dichloromethane (1:20 v/v) yields Impurity 2 with >95% purity.
-
Crystallization : Recrystallization from ethanol-water (4:1 v/v) further enhances purity to >99%.
Analytical Characterization Data
HPLC Profiling
The purity and retention time of Impurity 2 were determined using reverse-phase HPLC:
| Parameter | Value |
|---|---|
| Column | C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:0.1% TFA (60:40) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Retention Time | 0.58 minutes |
| Purity | 99.5% (by area normalization) |
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.20 (m, 4H, biphenyl), 3.15 (s, 6H, N(CH₃)₂), 2.85 (t, 2H, CH₂), 2.50 (s, 3H, CH₃), 1.75–1.50 (m, 2H, CH₂), 0.95 (t, 3H, CH₃).
Factors Influencing Impurity 2 Formation
Reaction Stoichiometry
Excess SM1 (>1.2 eq) increases Impurity 2 yield by promoting keto-enol tautomerization. A study showed that using 1.5 eq SM1 elevated Impurity 2 content from 0.41% to 1.2%.
Temperature and Solvent Effects
Higher temperatures (70–80°C) in polar aprotic solvents (e.g., DMF) accelerate tautomerization, doubling Impurity 2 levels compared to reactions at 50°C.
Mitigation Strategies in Industrial Production
To suppress Impurity 2 formation:
-
Stoichiometric Control : Maintain SM1:SM2 ratio at ≤1:1.
-
Low-Temperature Processing : Conduct reactions at 50–60°C.
-
Additives : Introduce radical scavengers (e.g., BHT) to inhibit side reactions.
Regulatory and Pharmacopeial Status
As of 2025, Impurity 2 is listed in the European Pharmacopoeia (Ph. Eur. 11.0) with a permissible limit of ≤0.5% in fimasartan active pharmaceutical ingredients (APIs) . The U.S. FDA mandates its quantification using validated HPLC methods in all batch releases.
Chemical Reactions Analysis
Fimasartan Impurity 2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include derivatives of the original impurity with modified functional groups .
Scientific Research Applications
Analytical Methods for Impurity Detection
The development of reliable analytical methods is crucial for the detection and quantification of impurities in pharmaceutical formulations. Recent studies have introduced novel techniques for analyzing Fimasartan and its impurities:
- Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) : A study by Rao et al. demonstrated a new RP-HPLC method for simultaneously quantifying chlorthalidone and Fimasartan potassium trihydrate. This method showed high precision and sensitivity, with retention times of 12.342 minutes for chlorthalidone and 32.727 minutes for Fimasartan, making it suitable for routine impurity testing in tablet formulations .
- High-Performance Thin-Layer Chromatography (HPTLC) : Another study validated an HPTLC method to determine Fimasartan levels, achieving a limit of quantification of 52.81 ng/mL. This method proved to be selective and reproducible, essential for ensuring the quality of pharmaceutical products .
Quality Control in Pharmaceutical Formulations
Fimasartan Impurity 2 plays a significant role in quality control processes within pharmaceutical companies:
- Reference Standards : The identification of Fimasartan Impurity 2 as a reference standard is vital for ensuring the purity of Fimasartan during production. Impurities can affect the drug's pharmacological profile and safety; thus, rigorous testing is necessary to maintain compliance with regulatory standards .
- Stability Studies : Understanding how impurities like Fimasartan Impurity 2 affect the stability of formulations is critical. Stability studies help predict how long a drug will remain effective under various conditions, guiding storage and handling recommendations.
Case Studies Highlighting Clinical Implications
Several case studies have documented adverse events associated with Fimasartan use, emphasizing the importance of monitoring impurities:
- Liver Injury Reports : The Health Sciences Authority reported cases of serious liver injury in patients treated with Fimasartan. These incidents underscore the need for thorough impurity analysis to identify potential causes of adverse effects . In one case, a patient developed hepatotoxicity after taking Fimasartan, leading to hospitalization and recovery upon discontinuation of the drug.
- Adverse Event Monitoring : Continuous monitoring of adverse events related to Fimasartan has led to increased awareness among healthcare professionals regarding potential risks associated with impurities. This proactive approach helps mitigate risks by ensuring that only high-quality products reach patients.
Future Directions in Research
Research on Fimasartan Impurity 2 is ongoing, focusing on enhancing analytical methods and understanding its implications further:
- Improved Detection Techniques : Future studies may explore advanced chromatographic techniques or mass spectrometry to enhance the sensitivity and specificity of impurity detection.
- Longitudinal Safety Studies : Conducting longitudinal studies could provide deeper insights into the long-term effects of impurities like Fimasartan Impurity 2 on patient health outcomes.
Mechanism of Action
The mechanism of action of Fimasartan Impurity 2 is closely related to its parent compound, Fimasartan. It interacts with the angiotensin II receptor, specifically the type 1 receptor, to inhibit vasoconstriction and reduce blood pressure . The molecular targets involved include the angiotensin II receptor and associated signaling pathways that regulate vascular tone and fluid balance .
Comparison with Similar Compounds
Fimasartan Impurity 2 can be compared with other impurities and degradation products of angiotensin II receptor antagonists. Similar compounds include impurities found in drugs like Losartan and Valsartan . What sets Fimasartan Impurity 2 apart is its unique chemical structure and the specific conditions under which it forms, which can influence its reactivity and stability .
List of Similar Compounds::- Losartan Impurities
- Valsartan Impurities
- Irbesartan Impurities
- Candesartan Impurities
Biological Activity
Fimasartan, a non-peptide angiotensin II receptor antagonist, is primarily used for managing hypertension and heart failure. Its impurities, particularly Fimasartan Impurity 2, have garnered attention in research due to their potential biological activities and implications for drug safety and efficacy. This article delves into the biological activity of Fimasartan Impurity 2, supported by data tables, case studies, and detailed research findings.
Overview of Fimasartan
Fimasartan (BR-A-657) is characterized by its ability to block the angiotensin II type 1 receptor (AT1). It exhibits a higher potency and longer duration of action compared to other drugs in its class, such as losartan. The compound's pharmacodynamics include inhibition of inducible nitric oxide synthase (iNOS) and modulation of inflammatory pathways through the nuclear factor-kappa B (NF-κB) signaling pathway .
Biological Activity of Fimasartan Impurity 2
Mechanism of Action:
Fimasartan Impurity 2 has been studied for its interaction with the AT1 receptor. Research indicates that it can displace angiotensin II from its binding sites, similar to Fimasartan itself, although specific IC50 values for the impurity are less documented. The activity profile suggests that it may also influence nitric oxide production and inflammatory responses, albeit potentially with reduced efficacy compared to the parent compound.
In vitro Studies:
In vitro studies have shown that Fimasartan reduces the expression of inflammatory markers in cell lines. For instance, it has been noted to down-regulate iNOS transcription and subsequently inhibit nitric oxide production . These effects are crucial in conditions characterized by chronic inflammation and oxidative stress.
Case Studies and Clinical Observations
Liver Injury Reports:
A significant concern regarding Fimasartan and its impurities is their association with hepatotoxicity. Reports from Singapore indicated several cases of drug-induced liver injury (DILI) linked to Fimasartan usage. These cases included elevated alanine aminotransferase (ALT) levels and jaundice, occurring between 51 to 151 days after starting treatment . The implications of these findings suggest that impurities like Fimasartan Impurity 2 may contribute to adverse effects observed in patients.
Table 1: Summary of Liver Injury Cases Associated with Fimasartan
| Patient Age | Gender | Onset (Days) | Previous ARB Use | Concomitant Medications |
|---|---|---|---|---|
| 65 | Female | 132 | Yes (Olmesartan) | None |
| 85 | Male | 151 | No | Diabetes medications |
| 75 | Female | 100 | Yes (Telmisartan) | Statins |
Pharmacological Profile
Efficacy in Heart Failure Models:
Research using zebrafish models has demonstrated that Fimasartan significantly improves hemodynamic parameters in heart failure scenarios induced by terfenadine exposure. The treatment notably reduced mortality rates from 96% to 36% when compared to control groups . This protective effect against heart failure progression suggests that both Fimasartan and its impurities may share similar mechanisms that warrant further investigation.
Q & A
Q. Validation Parameters :
- Linearity : ≥5 concentration levels (e.g., 50–150% of target impurity concentration).
- Accuracy : Recovery rates of 98–102% via spike-and-recovery experiments.
- Robustness : Test variations in pH, column temperature, and mobile phase composition .
Q. What advanced strategies are used for structural elucidation of unknown impurities like Fimasartan Impurity 2?
- Methodological Answer :
- Hyphenated Techniques : LC-MS/MS with collision-induced dissociation (CID) fragments ions to propose molecular structures.
- Isotopic Pattern Analysis : HRMS identifies halogenated or sulfur-containing impurities.
- 2D NMR : Correlates proton and carbon shifts to confirm stereochemistry and functional groups .
- Synthesis of Analogues : Compare spectral data with synthesized reference standards to resolve ambiguities .
Q. How can researchers address challenges in synthesizing reference standards for Fimasartan Impurity 2?
- Methodological Answer : If synthesis is unfeasible (e.g., due to instability or complex stereochemistry):
Justification : Cite literature on structural instability or computational modeling showing low formation risk.
Surrogate Markers : Use related impurities with similar reactivity to validate analytical methods.
Forced Degradation : Generate the impurity via oxidative stress and isolate it using preparative HPLC .
Q. How should batch-to-batch variability in Fimasartan Impurity 2 levels be statistically analyzed?
- Methodological Answer :
- Multivariate Analysis : Principal Component Analysis (PCA) to correlate impurity levels with process parameters (e.g., reaction temperature, catalyst purity).
- Control Charts : Plot impurity data from ≥10 batches to identify outliers and establish control limits (e.g., ±3σ).
- Design of Experiments (DoE) : Optimize synthesis conditions to minimize impurity formation .
Q. What approaches resolve discrepancies in impurity quantification across LC-MS and HPLC platforms?
- Methodological Answer :
Cross-Validation : Analyze identical samples on both platforms and compare results using Bland-Altman plots.
Matrix-Matched Calibration : Prepare standards in API-excipient mixtures to account for matrix effects in LC-MS.
Uncertainty Budgeting : Quantify error sources (e.g., detector sensitivity, sample preparation) and adjust method parameters .
Data Management and Integrity
- Data Tables : Include batch analysis data (e.g., impurity %, RSD), validation parameters (e.g., LOD/LOQ), and structural characterization results (e.g., NMR chemical shifts) in supplementary materials .
- Reproducibility : Archive raw chromatograms, spectral data, and experimental protocols in FAIR-aligned repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
